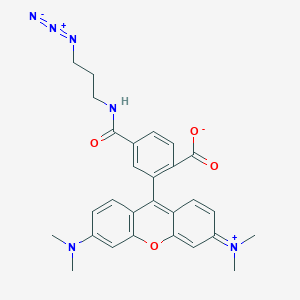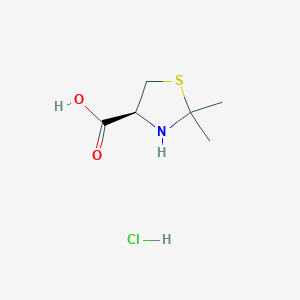
Boc-DANon*HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DANon*HCl, also known as Boc-Diaminononanoic Acid Hydrochloride, is an amino acid derivative that is commonly used in scientific research. It is a derivative of the amino acid aspartic acid and is used to synthesize many other compounds. This compound is a versatile compound that is used in a variety of scientific research applications and has many biochemical and physiological effects.
Applications De Recherche Scientifique
Boc-DANon*HCl is widely used in scientific research as a reagent for synthesizing other compounds. It is also used in the synthesis of peptides, proteins, and other small molecules. Additionally, this compound is used in the study of enzymes, biocatalysis, and drug design.
Mécanisme D'action
Boc-DANon*HCl acts as a catalyst in the synthesis of other compounds. It facilitates the reaction between two molecules by providing a binding site for them to interact with each other. This allows for the formation of a new compound and the release of energy. Additionally, this compound can be used to modify the structure of a molecule, allowing for different properties to be explored.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It can be used to modulate the activity of enzymes, which can lead to changes in the metabolism of cells. Additionally, this compound can be used to modulate the activity of receptors, which can lead to changes in the signaling pathways of cells. Furthermore, this compound can be used to modify the structure of proteins, which can lead to changes in the function of cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Boc-DANon*HCl in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it is relatively inexpensive and can be used in a variety of different experiments. However, there are some limitations to using this compound in lab experiments. For example, it is relatively unstable and can degrade over time. Additionally, it can be difficult to accurately measure the concentration of this compound in a solution.
Orientations Futures
There are many potential future directions for Boc-DANon*HCl. For example, it could be used to further explore the mechanisms of enzyme activity and receptor signaling pathways. Additionally, it could be used to study the structure and function of proteins, as well as to develop new drugs. Furthermore, this compound could be used to further explore the biochemical and physiological effects of other compounds. Finally, this compound could be used to develop new methods for synthesizing other compounds.
Méthodes De Synthèse
Boc-DANon*HCl is synthesized through a two-step process. First, the compound is synthesized from Boc-DANon*HClonanoic Acid (DANon) by reacting it with hydrochloric acid (HCl). This reaction produces this compound, which is then further purified and crystallized. The process of synthesizing this compound is relatively straightforward and can be completed in a laboratory setting.
Propriétés
IUPAC Name |
tert-butyl N-(9-aminononyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2.ClH/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15;/h4-12,15H2,1-3H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMZYICRMURGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)

![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)









